2,3-Dihydroxypropyl 9,12,15-octadecatrienoate

概要

説明

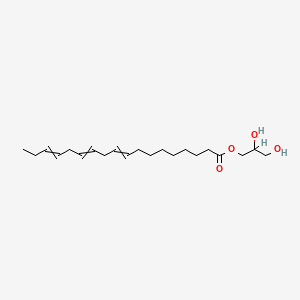

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, also known as glyceryl linolenate, is an ester formed from 9,12,15-octadecatrienoic acid and 2,3-dihydroxypropyl. This compound is a type of monoglyceride, specifically a monoester of linolenic acid. It is commonly found in various natural oils and fats and is known for its potential health benefits and applications in different fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate typically involves the esterification of 9,12,15-octadecatrienoic acid with 2,3-dihydroxypropyl. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:

Temperature: 50-70°C

Catalysts: Sulfuric acid or lipase enzymes

Solvents: Organic solvents like toluene or hexane

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the esterification process.

化学反応の分析

Types of Reactions

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the linolenic acid moiety can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester can be reduced to form the corresponding alcohols.

Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Epoxides, diols, and hydroxy acids.

Reduction: Alcohols and diols.

Substitution: Ethers and esters.

科学的研究の応用

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate has various applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and transesterification reactions.

Biology: Investigated for its role in cellular signaling and membrane structure.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties.

作用機序

The mechanism of action of 2,3-dihydroxypropyl 9,12,15-octadecatrienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also acts as a substrate for lipases and other enzymes, leading to the release of bioactive fatty acids that participate in various signaling pathways.

類似化合物との比較

Similar Compounds

2,3-Dihydroxypropyl 9,12-octadecadienoate: An ester of linoleic acid with similar properties but fewer double bonds.

2,3-Dihydroxypropyl 9-octadecenoate: An ester of oleic acid with a single double bond.

2,3-Dihydroxypropyl octadecanoate: An ester of stearic acid with no double bonds.

Uniqueness

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate is unique due to its three conjugated double bonds, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential health benefits make it a valuable compound for various applications.

生物活性

Introduction

2,3-Dihydroxypropyl 9,12,15-octadecatrienoate, also known as glyceryl linolenate, is a glycerol ester derived from linolenic acid. This compound is notable for its potential biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Molecular Characteristics

- Molecular Formula : C₄₃H₇₀O₅

- Molecular Weight : 667 g/mol

- IUPAC Name : [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

The structure of this compound features a glycerol backbone with two fatty acid chains: one being octadecatrienoic acid and the other docosatetraenoic acid. The presence of multiple double bonds enhances its reactivity and biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₇₀O₅ |

| Molecular Weight | 667 g/mol |

| IUPAC Name | [(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. It integrates into lipid bilayers and influences membrane fluidity and signaling pathways. This compound can activate protein kinase C (PKC), which plays a crucial role in various cellular processes including proliferation and differentiation.

Interaction with Cell Membranes

The compound's lipid nature allows it to interact with cell membranes effectively. This interaction can modulate various signaling pathways that are essential for maintaining cellular homeostasis and responding to external stimuli.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. For example:

- In a study involving rat models treated with this compound, a marked reduction in inflammatory markers was observed after administration .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against various bacterial strains:

- Case Study : A molecular docking study revealed that this compound binds effectively to dihydropteroate synthase (DHPS) in Escherichia coli, inhibiting its activity and demonstrating potential as an antibacterial agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Effective against E. coli DHPS |

In Vivo Studies

In vivo studies have shown that administration of this compound can lead to significant reductions in inflammation-related symptoms in animal models. For instance:

- A study demonstrated that rats receiving this compound exhibited lower levels of inflammatory markers compared to control groups .

In Vitro Studies

In vitro studies have further elucidated the mechanism by which this compound exerts its effects:

特性

IUPAC Name |

2,3-dihydroxypropyl octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRAQULURVTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864838 | |

| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-85-7, 56554-41-7 | |

| Record name | 2,3-Dihydroxypropyl 9,12,15-octadecatrienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxypropyl octadeca-9,12,15-trienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。